molecular formula C17H24N2 B11795822 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine

1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B11795822
M. Wt: 256.4 g/mol
InChI Key: BGINDFUNNUXUQT-UHFFFAOYSA-N
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Description

1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a tetrahydropyridine ring fused with a pyrrolidine ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the alkylation of lithiated intermediates followed by reduction and rearrangement processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-5-methylpyrrolidin-3-ylmethanamine
  • 1-Benzyl-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Comparison: Compared to similar compounds, 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its specific ring structure and functional groups

Properties

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

1-benzyl-5-(1-methylpyrrolidin-2-yl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C17H24N2/c1-18-11-6-10-17(18)16-9-5-12-19(14-16)13-15-7-3-2-4-8-15/h2-4,7-9,17H,5-6,10-14H2,1H3

InChI Key

BGINDFUNNUXUQT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CCCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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